

Albiglutide Clinical Trial Meta-Analysis: A Comparative Guide

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Compound of Interest

Compound Name: *Albiglutide*

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This guide provides a comprehensive meta-analysis of clinical trial results for **Albiglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist. The following sections present a comparative analysis of **Albiglutide** against other GLP-1 receptor agonists, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, supported by experimental data from pivotal clinical trials.

Comparative Efficacy and Safety of Albiglutide

Albiglutide has been extensively studied in a series of phase 3 clinical trials known as the HARMONY program, which assessed its efficacy and safety in patients with type 2 diabetes.^[1] These trials evaluated **Albiglutide** as monotherapy and in combination with other glucose-lowering medications.^[1]

Glycemic Control

Meta-analyses of clinical trials have demonstrated that **Albiglutide** significantly reduces HbA1c levels compared to placebo.^[1] When compared to other GLP-1 receptor agonists, network meta-analyses suggest that while **Albiglutide** is effective, other agents like Semaglutide and Dulaglutide may offer greater reductions in HbA1c.^{[2][3][4]}

In a head-to-head trial against the DPP-4 inhibitor sitagliptin in patients with renal impairment, **Albiglutide** demonstrated a significantly greater reduction in HbA1c at 26 weeks (-0.83% vs.

-0.52%).[5][6]

Body Weight Management

GLP-1 receptor agonists are known for their potential to induce weight loss. While **Albiglutide** has been associated with modest weight loss, some other GLP-1 receptor agonists like Semaglutide and Liraglutide have shown more significant effects on weight reduction in comparative analyses.[4][7] In some studies, the change in body weight with **Albiglutide** was similar to that of placebo.[1]

Cardiovascular Outcomes

The Harmony Outcomes trial, a large-scale cardiovascular outcomes trial, demonstrated that **Albiglutide** was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE), a composite endpoint of cardiovascular death, myocardial infarction, and stroke.[8][9][10] The trial showed a 22% reduction in the risk of MACE with **Albiglutide** compared to placebo.[11] This benefit was primarily driven by a reduction in myocardial infarction.[4][10] However, **Albiglutide** did not significantly reduce the risk of cardiovascular death alone.[4]

When compared to SGLT-2 inhibitors, both classes of drugs have shown cardiovascular benefits, though their specific effects may differ. SGLT-2 inhibitors have shown a notable reduction in heart failure hospitalizations, while GLP-1 receptor agonists, including **Albiglutide**, have demonstrated a reduction in atherosclerotic MACE.

Safety and Tolerability

The most common adverse events associated with **Albiglutide** are gastrointestinal in nature, including nausea and diarrhea.[12] Injection-site reactions have also been reported more frequently with **Albiglutide** compared to placebo.[13] In a head-to-head trial with sitagliptin, the overall incidence of gastrointestinal adverse events was 31.7% for **Albiglutide** and 25.2% for sitagliptin.[5][6] The incidence of acute pancreatitis and pancreatic cancer with **Albiglutide** was found to be low and similar to placebo in the Harmony Outcomes trial.[11]

Data Summary Tables

Table 1: Comparison of **Albiglutide** with other GLP-1 Receptor Agonists (Network Meta-Analysis Data)

Outcome	Albiglutide	Semaglutide (1.0 mg)	Dulaglutide (1.5 mg)	Liraglutide (1.8 mg)
Change in HbA1c (%)	~ -1.0[3]	~ -1.4 to -1.8[2]	~ -1.4[3]	~ -1.3
Change in Body Weight (kg)	< -1.0[3]	~ -4.7[2]	~ -2.9	~ -2.8
Gastrointestinal AEs	Lower than Liraglutide[14]	Similar to other GLP-1 RAs[2]	Higher than placebo	Higher than Albiglutide[14]

Note: Data is derived from network meta-analyses and may not reflect head-to-head trial results.

Table 2: **Albiglutide** vs. Sitagliptin (DPP-4 Inhibitor) in Patients with Renal Impairment (52-week study)

Outcome	Albiglutide	Sitagliptin
Change in HbA1c (%) at week 26	-0.83[5][6]	-0.52[5][6]
Time to Hyperglycemic Rescue	Significantly longer[5][6]	Shorter
Overall Gastrointestinal AEs (%)	31.7[5][6]	25.2[5][6]
Diarrhea (%)	10.0[5][6]	6.5[5][6]
Nausea (%)	4.8[5][6]	3.3[5][6]

Table 3: Cardiovascular Outcomes of **Albiglutide** (Harmony Outcomes Trial)

Outcome	Albiglutide	Placebo	Hazard Ratio (95% CI)
Major Adverse Cardiovascular Events (MACE)	7.1% [11]	9.0% [11]	0.78 (0.68-0.90)
Myocardial Infarction	Reduced	-	0.75 (0.61-0.90) [4]
Cardiovascular Death	No significant difference	-	-
Stroke	No significant difference	-	-

Experimental Protocols

HARMONY Clinical Trial Program: General Methodology

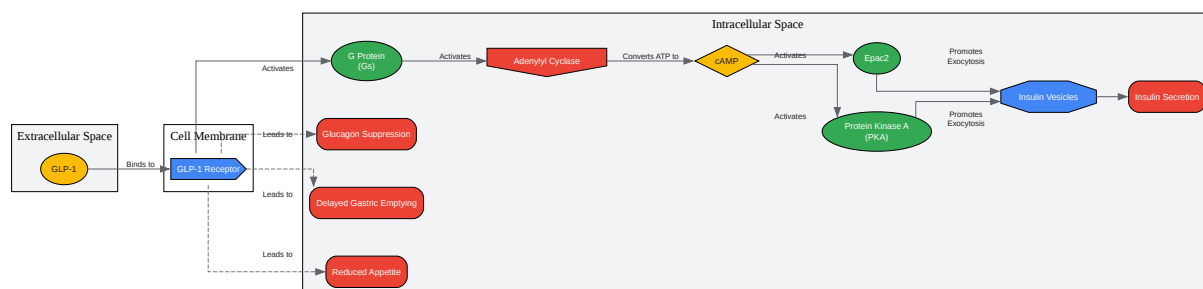
The HARMONY program consisted of a series of Phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of **Albiglutide** in adults with type 2 diabetes.[\[1\]](#)

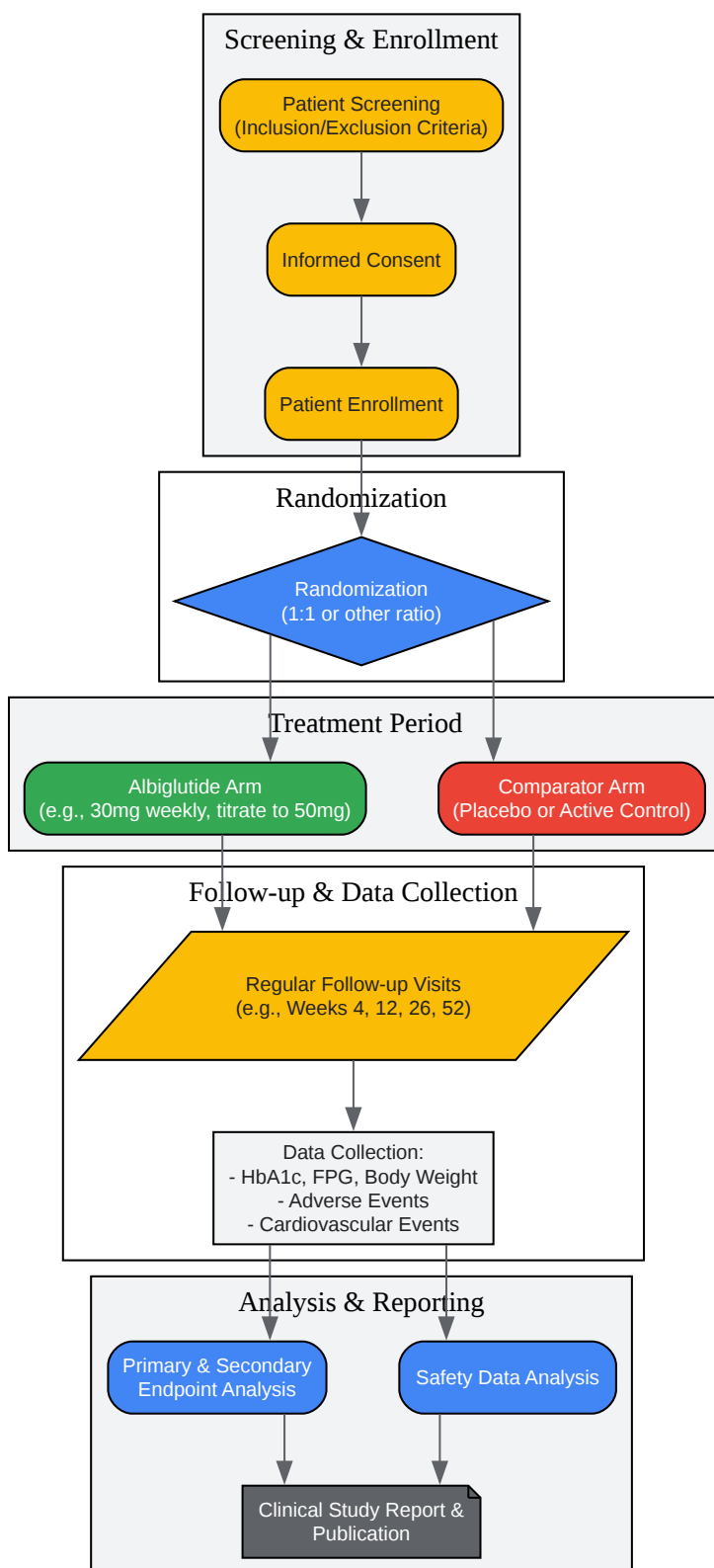
- **Patient Population:** The trials enrolled adults with type 2 diabetes who had inadequate glycemic control on their current treatment regimen, which could include diet and exercise alone or in combination with other oral antidiabetic drugs.[\[9\]](#)[\[13\]](#) The Harmony Outcomes trial specifically enrolled patients with established cardiovascular disease.[\[9\]](#)
- **Study Design:** The trials were typically multicenter, randomized, double-blind, and either placebo-controlled or active-comparator controlled.[\[9\]](#)[\[13\]](#)
- **Intervention:** Patients were randomized to receive once-weekly subcutaneous injections of **Albiglutide** (typically starting at 30 mg and potentially increasing to 50 mg) or a comparator (placebo or an active drug).[\[8\]](#)[\[9\]](#)
- **Primary Endpoint:** The primary efficacy endpoint was typically the change in HbA1c from baseline to a specified time point (e.g., 52 weeks).[\[13\]](#)[\[15\]](#) In the Harmony Outcomes trial, the primary endpoint was the time to the first occurrence of a major adverse cardiovascular event.[\[9\]](#)

- **Secondary Endpoints:** Secondary endpoints often included the change in fasting plasma glucose, body weight, the proportion of patients achieving target HbA1c levels, and the time to hyperglycemic rescue.[\[15\]](#)
- **Safety Assessments:** Safety was assessed through the monitoring and reporting of adverse events, including those of special interest such as gastrointestinal events, injection-site reactions, and cardiovascular events.[\[15\]](#)

Visualizations

GLP-1 Receptor Signaling Pathway





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